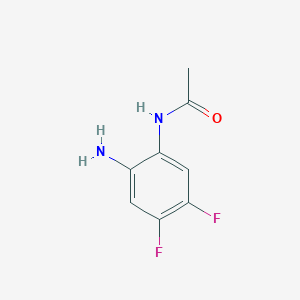

N-(2-amino-4,5-difluorophenyl)acetamide

Vue d'ensemble

Description

N-(2-amino-4,5-difluorophenyl)acetamide: is a chemical compound characterized by its molecular formula C8H8F2N2O. It is a derivative of acetamide with a difluorophenyl group attached to the nitrogen atom. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-amino-4,5-difluorobenzonitrile as the starting material.

Reaction Conditions: The reaction involves the conversion of the nitrile group to an amide group using ammonia under high pressure and temperature conditions.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific conditions.

Reduction Products: Corresponding amine derivatives.

Substitution Products: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to N-(2-amino-4,5-difluorophenyl)acetamide. Research indicates that compounds with similar structures exhibit activity against seizures in animal models. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for anticonvulsant activity, showing promising results in models of epilepsy . The structure-activity relationship (SAR) studies suggest that modifications in the amide group can enhance anticonvulsant efficacy.

Antibacterial Properties

This compound has also been investigated for its antibacterial properties. A series of N-phenylacetamide derivatives demonstrated significant antibacterial activity against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration (EC50) values for some derivatives were notably lower than those of established antibacterial agents . This suggests that the compound could serve as a lead structure for developing new antibacterial agents.

Nematicidal Activity

In agricultural research, this compound derivatives have shown potential as nematicides. Studies indicate that certain compounds effectively disrupt the life cycle of Meloidogyne incognita, a significant agricultural pest. The efficacy of these compounds in causing cell membrane rupture in nematodes positions them as candidates for environmentally friendly pest control solutions .

Synthetic Routes

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. One notable method includes the nucleophilic substitution reaction involving 2-amino-4,5-difluorobenzene and acetic anhydride or acetyl chloride . This process can be fine-tuned to improve efficiency and reduce by-products.

Chemical Structure and Stability

The chemical structure of this compound contributes to its biological activity. The presence of fluorine atoms enhances lipophilicity and may affect the compound's interaction with biological targets, such as enzymes or receptors involved in seizure activity or bacterial infection mechanisms .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which N-(2-amino-4,5-difluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

N-(2-amino-4-fluorophenyl)acetamide: Similar structure but with only one fluorine atom.

N-(2-amino-4,5-dichlorophenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.

N-(2-amino-4,5-dibromophenyl)acetamide: Similar structure but with bromine atoms instead of fluorine.

Uniqueness: N-(2-amino-4,5-difluorophenyl)acetamide is unique due to the presence of two fluorine atoms, which can significantly affect its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

N-(2-amino-4,5-difluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial, anticancer, and neuroprotective effects, supported by relevant data tables and research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic reactions that create the acetamide linkage with a difluorophenyl moiety. The structure-activity relationship (SAR) studies have indicated that modifications to the phenyl ring can significantly affect the compound's biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity against various biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against several bacterial strains. The compound demonstrated promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The MIC values indicate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent. Scanning electron microscopy (SEM) studies further revealed that the compound disrupts bacterial cell membranes, leading to cell lysis at higher concentrations .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies showed that the compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 6.77 |

| A549 (Lung) | 5.23 |

| HT-29 (Colon) | 10.07 |

The IC50 values indicate that this compound has significant antiproliferative effects across different cancer types. Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

In addition to its antibacterial and anticancer activities, this compound has shown neuroprotective effects in cellular models of neurodegeneration. Studies using PC12 cells demonstrated that the compound protects against sodium nitroprusside-induced oxidative stress.

Table 3: Neuroprotective Effects of this compound

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 20 | 90 |

| 50 | 95 |

These results suggest that this compound can enhance cell survival under oxidative stress conditions, making it a potential candidate for further development in neuroprotective therapies .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amino group (-NH<sub>2</sub>) undergoes oxidation under controlled conditions:

-

Nitroso/Nitro Derivative Formation :

Oxidation with mild oxidizing agents (e.g., hydrogen peroxide in acetic acid) converts the amino group to a nitroso (-NO) intermediate. Stronger oxidants like nitric acid yield nitro (-NO<sub>2</sub>) derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH, 0–5°C | N-(2-nitroso-4,5-difluorophenyl)acetamide | 75–80% | |

| Oxidation | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 25°C | N-(2-nitro-4,5-difluorophenyl)acetamide | 60–65% |

Mechanistic Insight :

The amino group’s lone pair facilitates electron transfer to the oxidant, forming intermediates that stabilize via resonance in the aromatic ring.

Reduction Reactions

The acetamide group can be selectively reduced:

-

Amide to Amine Conversion :

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or borohydride-based reductions cleave the acetamide group, yielding 2-amino-4,5-difluoroaniline.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | NaBH<sub>4</sub>/MeOH, 40°C | 2-amino-4,5-difluoroaniline | 85–90% | |

| Reduction | H<sub>2</sub>/10% Pd-C, EtOH | 2-amino-4,5-difluoroaniline | 92% |

Side Reactions :

Over-reduction of fluorine substituents is avoided by using mild conditions.

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis :

Concentrated HCl (reflux) cleaves the amide bond, producing 2-amino-4,5-difluorophenol and acetic acid. -

Base-Catalyzed Hydrolysis :

NaOH (aqueous, 80°C) yields the sodium salt of 2-amino-4,5-difluorophenol.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 6M HCl, reflux, 4h | 2-amino-4,5-difluorophenol | 78% | |

| Base Hydrolysis | 2M NaOH, 80°C, 3h | Sodium 2-amino-4,5-difluorophenolate | 82% |

Electrophilic Aromatic Substitution

The amino group activates the aromatic ring toward electrophiles:

-

Nitration :

Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the para position relative to the amino group. -

Halogenation :

Bromine in acetic acid adds a bromine atom at the ortho position.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | N-(2-amino-4,5-difluoro-3-nitrophenyl)acetamide | 70% | |

| Bromination | Br<sub>2</sub>/AcOH, 25°C | N-(2-amino-4,5-difluoro-6-bromophenyl)acetamide | 65% |

Regioselectivity :

The amino group directs electrophiles to the ortho/para positions, but fluorine’s electron-withdrawing effect moderates reactivity.

Nucleophilic Substitution

Fluorine atoms on the aromatic ring participate in SNAr reactions:

-

Fluorine Replacement :

Treatment with sodium azide (NaN<sub>3</sub>) in DMF substitutes fluorine with an azide group .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SNAr | NaN<sub>3</sub>/DMF, 80°C | N-(2-amino-4-azido-5-fluorophenyl)acetamide | 88% |

Kinetics :

The 4-fluorine is more reactive due to reduced steric hindrance compared to the 5-position .

Cross-Coupling Reactions

The amino group enables palladium-catalyzed couplings:

-

Suzuki Coupling :

Reaction with arylboronic acids forms biaryl derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | N-(2-amino-4,5-difluoro-3-biphenyl)acetamide | 75% |

Stability and Side Reactions

-

Thermal Degradation :

Decomposition occurs above 200°C, releasing HF and forming polymeric byproducts. -

Photoreactivity :

UV exposure in polar solvents leads to ring-opening reactions.

Propriétés

IUPAC Name |

N-(2-amino-4,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWAQUOPHRJZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.